molecular formula C8H11N B072595 2-Ethyl-6-methylpyridine CAS No. 1122-69-6

2-Ethyl-6-methylpyridine

Cat. No.: B072595
CAS No.: 1122-69-6
M. Wt: 121.18 g/mol
InChI Key: SFSXNVBMAODLGN-UHFFFAOYSA-N
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Description

2-Ethyl-6-methylpyridine is an organic compound with the molecular formula C8H11N. It is a derivative of pyridine, characterized by the presence of an ethyl group at the second position and a methyl group at the sixth position on the pyridine ring. This compound is known for its applications in various chemical processes and industrial uses .

Mechanism of Action

Target of Action

2-Ethyl-6-methylpyridine is a pyridine derivative For instance, some pyridine derivatives have been found to interact with monoamine oxidase A (MAO-A), a key enzyme involved in the metabolism of neurotransmitters .

Mode of Action

For example, some pyridine derivatives can inhibit the activity of MAO-A, thereby affecting the metabolism of neurotransmitters .

Biochemical Pathways

For instance, some pyridine derivatives can modulate free-radical processes in biomembranes and affect the activity of MAO-A . This can lead to changes in neurotransmitter metabolism, which can have downstream effects on neuronal signaling .

Pharmacokinetics

The pharmacokinetics of this compound are not well-studied. Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. These properties can significantly impact a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Some pyridine derivatives have been shown to have cardioprotective effects . For instance, 2-Ethyl-3-Hydroxy-6-Methylpyridinium 2-Nitroxysuccinate has been shown to reduce the number of ischemic fibers and protect cardiomyocytes against ischemia injury .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the temperature, humidity, and light/dark cycle can affect the stability and efficacy of many compounds . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-methylpyridine typically involves the alkylation of 2-methylpyridine. One common method is the reaction of 2-methylpyridine with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs continuous flow methods to ensure high yield and purity. The process involves the use of catalysts such as Raney nickel and solvents like 1-propanol. The reaction is conducted at elevated temperatures to facilitate the alkylation process .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-6-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethyl-6-methylpyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .

Properties

IUPAC Name

2-ethyl-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-3-8-6-4-5-7(2)9-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSXNVBMAODLGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70149950
Record name 2-Ethyl-6-methylpyridine
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Molecular Weight

121.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1122-69-6
Record name 2-Ethyl-6-methylpyridine
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Record name 6-Ethyl-2-picoline
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Record name 2-Ethyl-6-methylpyridine
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Record name 2-ethyl-6-methylpyridine
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Record name 6-ETHYL-2-PICOLINE
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Synthesis routes and methods

Procedure details

In a 250-ml 3-neck jacketed reactor flask, 4.3 g (40.2 mmol) of 2,6-dimethylpyridine and 4.06 g (40.2 mmol) of triethylamine were dissolved by addition of 50 ml of anhydrous tetrahydrofuran, and the solution was cooled to −40° C., after which 28.7 ml (46 mmol) of 1.6 M butyllithium in hexane was added dropwise thereto. At the same time, the solution changed to deep red. Next, the solution was stirred for 1 hour, and then warmed to 0° C., after which 5.7 g (40.2 mmol) of methyl iodide was added dropwise thereto, followed by stirring for 1 hour. Then, the reaction product was concentrated, and the concentrate was dissolved in ethyl acetate, washed with water and saline, dried with anhydrous magnesium sulfate, and then concentrated again, thereby obtaining crude 2-ethyl-6-methylpyridine. Subsequently, 3.2 g of the obtained 2-ethyl-6-methylpyridine was placed in a 250-ml 3-neck jacketed reactor flask and dissolved by addition of 4.06 g (40.2 mmol) of triethylamine and 50 ml of anhydrous tetrahydrofuran. The solution was cooled to −40° C., and 28.7 ml (46 mmol) of 1.6 M n-butyllithium in hexane was added dropwise. At this time, the solution changed to deep red. Next, the solution was stirred for 1 hour, and then cooled to 0° C., after which 6.0 g (42 mmol) of methyl iodide was added thereto dropwise. Then, the cooling bath was removed, and the solution was stirred at room temperature for 1 hour, and then concentrated. The concentrate was dissolved in ethyl acetate, washed with water and saline, dried with anhydrous magnesium sulfate, and then concentrated again. The concentrate was purified by column chromatography (stationary phase: silicagel; eluent: n-hexane/ethyl acetate (6/1), thereby obtaining 2 g of 2,6-diethyl pyridine as liquid. The obtained 2,6-diethyl pyridine was analyzed by NMR.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
4.06 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
28.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
5.7 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the motivation behind synthesizing esters of 2-ethyl-6-methylpyridine (emoxypine)?

A1: The synthesis of emoxypine esters aims to enhance the compound's ability to cross the blood-brain barrier. [] This barrier often poses a significant challenge in delivering therapeutic agents to the brain. Researchers anticipate that by modifying emoxypine into ester forms, its lipophilicity might increase, potentially leading to improved brain penetration and enhanced therapeutic effects in the central nervous system. []

Q2: What are some methods used to synthesize esters of this compound and how are their structures confirmed?

A2: One method involves condensing emoxypine with various monoesters of succinic acid (like n-butyl, n-amyl, i-amyl, and benzyl) using dicyclohexylcarbodiimide as a coupling agent. [] Another approach uses the reaction of emoxypine's sodium salt with the chloroanhydrides of the desired esters. [] The synthesized esters' structures are then rigorously confirmed using a combination of spectroscopic techniques, including UV-Vis, IR, NMR spectroscopy, and mass spectrometry. []

Q3: What other research directions are being explored with this compound derivatives besides esters?

A3: Research into this compound derivatives extends beyond esters. Scientists are also exploring the synthesis and biological activities of adamantylpyridines. [] These derivatives hold potential therapeutic value, and their investigation contributes to a broader understanding of structure-activity relationships within this class of compounds. Additionally, exploration into novel antihypoxants based on 2-ethyl-3-(N,N-dimethylcarbamoyloxy)-6-methylpyridine is underway. [] This line of research aims to discover and develop new treatments for conditions involving oxygen deprivation.

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